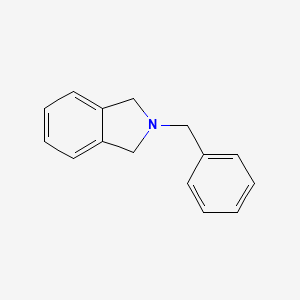

2-Benzyl-2,3-dihydro-1H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-16/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTWRFGVFTTZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956627 |

Source

|

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35180-14-4 |

Source

|

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole from N-Benzylphthalimide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of pharmacologically active compounds. 2-Benzyl-2,3-dihydro-1H-isoindole, a key intermediate, is efficiently synthesized via the chemical reduction of N-benzylphthalimide. This guide provides an in-depth analysis of this transformation, focusing on the underlying chemical principles, a comparative study of reduction methodologies, and a detailed, field-proven experimental protocol. We explore the causality behind procedural choices, from reagent selection to reaction work-up, ensuring a reproducible and scalable synthesis. This document is intended to serve as a practical resource for chemists engaged in pharmaceutical research and process development.

Introduction: The Significance of the Isoindoline Core

Isoindoline derivatives represent a vital class of heterocyclic compounds, frequently incorporated into the design of novel therapeutics. Their rigid, bicyclic structure provides a well-defined three-dimensional geometry, making them ideal scaffolds for presenting pharmacophoric elements to biological targets. The N-benzyl substituent, in particular, often serves as a synthetic handle or a crucial component for biological activity.

The synthesis of these structures commonly begins with readily available starting materials like phthalic anhydride and a primary amine, in this case, benzylamine, to form the stable N-benzylphthalimide precursor.[1][2] The critical step, and the focus of this guide, is the subsequent reduction of the imide's two carbonyl groups to methylene groups, a transformation that requires potent and carefully selected reducing agents.

The Core Transformation: Reduction of N-Benzylphthalimide

The conversion of the N-benzylphthalimide imide to the corresponding isoindoline is a reductive process targeting the two electrophilic carbonyl carbons. This transformation is challenging due to the high stability of the phthalimide ring system. The mechanism of reduction fundamentally involves the nucleophilic addition of a hydride (H⁻) or its equivalent to the carbonyl carbons.[3][4]

Several classes of reducing agents can accomplish this transformation, each with distinct mechanistic pathways, advantages, and limitations. The choice of reagent is paramount and is dictated by factors such as desired yield, functional group tolerance, scalability, and safety considerations.

Caption: General reaction scheme for the reduction of N-benzylphthalimide.

Comparative Analysis of Reduction Methodologies

The selection of a reducing agent is a critical decision point in the synthetic workflow. Below, we compare the most common methodologies employed for the reduction of N-substituted phthalimides.

Metal Hydride Reduction

Metal hydrides are the most frequently employed reagents for this transformation due to their high reactivity.[4]

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including the highly stable amide and imide carbonyls.[5][6] It is considered the reagent of choice for this specific synthesis. The reaction proceeds via the nucleophilic attack of hydride ions on the carbonyl carbons.[3][7] The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents (e.g., THF, diethyl ether) as it reacts violently with protic sources like water or alcohols.[7]

-

Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a much milder reducing agent.[5][7] It is generally incapable of reducing amides or imides under standard conditions and is typically used for the selective reduction of aldehydes and ketones.[8][9] Therefore, it is not a suitable reagent for this synthesis.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[10] While effective for many reductions, this method can present challenges for phthalimides. High pressures and temperatures are often required, which can lead to side reactions, including the potential cleavage of the N-benzyl group (hydrogenolysis). However, certain ruthenium catalysts have shown high efficiency under milder conditions for related reductions.[1]

Dissolving Metal Reduction

Methods like the Clemmensen (using zinc amalgam and HCl) or Birch reductions are powerful but often employ harsh acidic or basic conditions that may not be compatible with other functional groups on a more complex substrate.[11] For instance, reduction of phthalimides with zinc in acidic or alkaline conditions has been reported, but control can be difficult.[11]

Data Summary: Comparison of Reducing Agents

| Reducing Agent/Method | Typical Solvents | Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | Reflux | High reactivity, excellent yields for imides[6] | Non-selective, reacts with most polar functional groups, requires strict anhydrous conditions, hazardous quench.[7] |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Methanol, Ethyl Acetate | High Pressure, Elevated Temp. | Cleaner work-up, avoids pyrophoric reagents. | Risk of N-benzyl hydrogenolysis, may require harsh conditions, catalyst poisoning is a concern.[12] |

| Zinc/HCl (Clemmensen-type) | Aqueous/Organic mixtures | Acidic, Reflux | Inexpensive reagents. | Harsh acidic conditions, low functional group tolerance, often generates metallic waste.[11] |

Detailed Experimental Protocol: LiAlH₄ Reduction

This section provides a robust, step-by-step protocol for the synthesis of 2-benzyl-2,3-dihydro-1H-isoindole using lithium aluminum hydride. The causality for each step is explained to ensure both success and safety.

Reagents and Equipment

-

N-Benzylphthalimide: (Starting Material)

-

Lithium Aluminum Hydride (LiAlH₄): (Reducing Agent)

-

Anhydrous Tetrahydrofuran (THF): (Reaction Solvent)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): (Drying Agent)

-

Ethyl Acetate: (For quenching and extraction)

-

Saturated Sodium Potassium Tartrate Solution (Rochelle's Salt) or dilute NaOH: (For work-up)

-

Deionized Water

-

Standard Glassware: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer.

-

Inert Atmosphere Setup: Nitrogen or Argon gas line.

-

Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon. Causality: The use of dried glassware and an inert atmosphere is critical to prevent the violent reaction of LiAlH₄ with atmospheric moisture.

-

LiAlH₄ Suspension: To the flask, add lithium aluminum hydride (typically 2-3 equivalents relative to the phthalimide) and suspend it in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Causality: Using an excess of LiAlH₄ ensures the complete reduction of both carbonyl groups. Cooling the suspension moderates the initial exothermic reaction upon substrate addition.

-

Substrate Addition: Dissolve N-benzylphthalimide (1 equivalent) in a minimum amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. Causality: A slow, dropwise addition is essential for controlling the reaction's exothermicity and preventing dangerous temperature spikes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. Causality: Heating to reflux provides the necessary activation energy for the reduction of the stable imide. TLC is used to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very carefully and slowly, add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. A common and safer alternative is the Fieser workup: sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams. Causality: This is the most hazardous step. Slow, controlled addition of a quenching agent is paramount to manage the vigorous reaction and gas evolution. The Fieser workup is designed to produce granular aluminum salts that are easily filtered.

-

Work-Up: Allow the resulting slurry to stir vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Collect the filtrate. Causality: This procedure removes the insoluble aluminum salts from the reaction mixture, simplifying the isolation of the product.

-

Purification: Transfer the filtrate to a separatory funnel. If an aqueous workup was used, separate the layers and extract the aqueous phase with ethyl acetate (2-3 times). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography.

-

Characterization: The final product, 2-benzyl-2,3-dihydro-1H-isoindole, should be characterized by appropriate analytical methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Conclusion

The reduction of N-benzylphthalimide to 2-benzyl-2,3-dihydro-1H-isoindole is a fundamental transformation for accessing a valuable synthetic intermediate. While several methods exist, reduction with lithium aluminum hydride remains the most reliable and high-yielding approach, provided that strict safety and procedural protocols are followed. This guide has detailed the chemical logic behind the synthesis, compared viable methodologies, and provided a comprehensive, step-by-step protocol. By understanding the causality behind each experimental choice, researchers can confidently and safely execute this synthesis, paving the way for further discovery in medicinal and materials chemistry.

References

-

Warzecha, K.-D., Neudörfl, J. M., Lex, J., & Griesbeck, A. G. (n.d.). Benzylation of 2-Benzylisoindoline-1,3-diones via Photoinduced Electron Transfer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Reddy, K. S., et al. (n.d.). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. SciSpace. Retrieved from [Link]

-

Horii, Z.-I., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Metal Hydride Reduction. Retrieved from [Link]

-

Aakash Institute. (n.d.). Reduction of Isocyanides, Imines, Imides. Retrieved from [Link]

-

Chemistry Notes. (n.d.). Metal Hydride Reduction Reaction: Mechanism and Application. Retrieved from [Link]

-

orgchem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl phthalimide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Leah4sci. (2016). LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. YouTube. Retrieved from [Link]

Sources

- 1. N-Benzylphthalimide | 2142-01-0 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. chemistnotes.com [chemistnotes.com]

- 5. acs.org [acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Phthalimides [organic-chemistry.org]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

"2-Benzyl-2,3-dihydro-1H-isoindole" spectroscopic data analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Benzyl-2,3-dihydro-1H-isoindole

Introduction: The Structural Significance of the Isoindole Scaffold

The isoindole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of pharmacologically active compounds and functional dyes.[1][2][3] 2-Benzyl-2,3-dihydro-1H-isoindole (also known as N-benzylisoindoline) serves as a fundamental building block for more complex molecular architectures. Its synthesis and characterization are crucial first steps in many drug development and materials research programs.[1][4]

Accurate structural confirmation is non-negotiable in scientific research. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 2-Benzyl-2,3-dihydro-1H-isoindole. We will move beyond simple data reporting to explain the underlying principles and interpretative logic, offering a comprehensive workflow for researchers.

Context: A Note on Synthesis

To understand the potential impurities and the necessity of rigorous characterization, it's helpful to consider a common synthetic route. 2-Benzyl-2,3-dihydro-1H-isoindole can be efficiently synthesized via the reaction of α,α′-dibromo-o-xylene with benzylamine in the presence of a base like sodium hydroxide in a suitable solvent such as 1,4-dioxane.[5] This method is effective, but spectroscopic analysis is essential to confirm the successful cyclization and the absence of starting materials or side products.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Analysis: Mapping the Proton Environment

Expertise: The Causality Behind Proton Chemical Shifts

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups or proximity to anisotropic systems (like aromatic rings) "deshield" a proton, causing its signal to appear further downfield (higher ppm). In 2-Benzyl-2,3-dihydro-1H-isoindole, we have several distinct proton environments influenced by aromaticity and electronegative atoms.

Data Presentation: Expected ¹H NMR Signals

The expected signals for 2-Benzyl-2,3-dihydro-1H-isoindole in a typical deuterated solvent like CDCl₃ are summarized below.

| Assignment | Structure Label | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Benzyl Aromatic Protons | H-a | ~7.20 - 7.40 | Multiplet (m) | 5H | Standard chemical shift for monosubstituted benzene ring protons.[6][7] |

| Isoindole Aromatic Protons | H-b | ~7.10 - 7.25 | Multiplet (m) | 4H | Protons on the fused benzene ring of the isoindole core.[8][9] |

| Isoindole Methylene Protons | H-c | ~4.15 | Singlet (s) | 4H | Protons are chemically equivalent, adjacent to the nitrogen and the aromatic ring. |

| Benzylic Methylene Protons | H-d | ~3.90 | Singlet (s) | 2H | Protons are deshielded by the adjacent nitrogen and the benzyl aromatic ring.[8][10] |

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Analysis: Probing the Carbon Skeleton

Expertise: The Power of Proton-Decoupled ¹³C NMR

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. This allows for a direct count of non-equivalent carbons and provides insight into their electronic environment. Aromatic carbons typically appear in the 120-150 ppm range, while aliphatic carbons attached to heteroatoms are shifted downfield.[8][11]

Data Presentation: Expected ¹³C NMR Signals

| Assignment | Structure Label | Expected δ (ppm) | Rationale |

| Isoindole Quaternary Carbons | C-e | ~140 | Aromatic carbons at the fusion point of the two rings. |

| Benzyl Quaternary Carbon | C-f | ~139 | The carbon of the benzyl ring attached to the methylene group. |

| Benzyl & Isoindole Aromatic CH | C-g, C-h | ~125 - 129 | Overlapping signals for the protonated aromatic carbons of both rings.[8][9] |

| Benzylic Methylene Carbon | C-j | ~60 | Aliphatic carbon shifted downfield by the adjacent nitrogen atom.[11] |

| Isoindole Methylene Carbons | C-i | ~55 | Aliphatic carbons shifted downfield by the adjacent nitrogen and aromatic ring.[11] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time than ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm). Integrate the ¹H NMR signals.

Part II: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Expertise: A Confirmatory Negative Result

The structure of 2-Benzyl-2,3-dihydro-1H-isoindole is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and has no N-H bonds. The absence of a characteristic N-H stretching band in the 3300-3500 cm⁻¹ region is a crucial piece of evidence confirming the structure, as a primary or secondary amine would show a signal here.[12][13] This demonstrates the power of using both positive and negative results for structural confirmation.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3030 | C-H Stretch | Aromatic | Medium to Weak |

| 2850 - 2950 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium, often multiple peaks[14] |

| ~1335 - 1250 | C-N Stretch | Aromatic Amine type[12] | Medium to Strong |

| 690 - 770 | C-H Bend (Out-of-plane) | Monosubstituted & Ortho-disubstituted Benzene | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-600 cm⁻¹).

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands.

Part III: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Expertise: The Ubiquitous Benzyl Cation

For N-benzyl compounds, the most common and diagnostically significant fragmentation pathway involves the cleavage of the C-N bond connecting the nitrogen to the benzylic methylene group.[15] This cleavage is energetically favorable because it forms a highly stable resonance-stabilized benzyl cation (C₇H₇⁺). This fragment consistently appears at m/z 91 and is a hallmark indicator of a benzyl moiety in the structure.[15][16]

Visualization: Key MS Fragmentation Pathway

Caption: Dominant fragmentation of protonated 2-Benzyl-2,3-dihydro-1H-isoindole.

Data Presentation: Expected Mass Spectrum Peaks

For an analysis using a soft ionization technique like Electrospray Ionization (ESI):

| m/z | Assignment | Rationale |

| 210.13 | [M+H]⁺ | The protonated molecular ion (C₁₅H₁₅N, MW = 209.29). |

| 91.05 | [C₇H₇]⁺ | The stable benzyl cation, formed by cleavage of the benzylic C-N bond.[15] |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like methanol or acetonitrile/water. A small amount of formic acid may be added to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Tandem MS (MS/MS): For further confirmation, isolate the parent ion (m/z 210) and subject it to collision-induced dissociation (CID) to observe its characteristic fragments, primarily the m/z 91 ion.[17][18]

Integrated Analysis: A Self-Validating Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple, independent techniques. This creates a self-validating system where each method corroborates the findings of the others.

Visualization: Spectroscopic Characterization Workflow

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Trustworthiness: The Logic of Confirmation

-

MS confirms the molecular weight (209.29 g/mol via [M+H]⁺ at m/z 210) and the presence of a benzyl group (fragment at m/z 91).

-

IR confirms the key functional groups: aromatic rings, aliphatic C-H, and a C-N bond, while importantly confirming the absence of an N-H bond, establishing it as a tertiary amine.

-

¹H and ¹³C NMR provide the final, detailed map. They confirm the exact number and connectivity of protons and carbons, showing the two distinct aromatic systems (benzyl and isoindole), the benzylic methylene group, and the two equivalent methylene groups of the isoindole core, consistent with the proposed structure.

When the data from all three techniques align, the structural assignment of 2-Benzyl-2,3-dihydro-1H-isoindole can be made with a very high degree of confidence.

Conclusion

The spectroscopic characterization of 2-Benzyl-2,3-dihydro-1H-isoindole is a straightforward process when a systematic, multi-technique approach is employed. The key identifiers are the distinct aromatic and aliphatic signals in the NMR spectra, the absence of an N-H stretch in the IR spectrum, and, most diagnostically, the molecular ion at m/z 210 and the stable benzyl cation fragment at m/z 91 in the mass spectrum. This guide provides the foundational knowledge and protocols for researchers to confidently verify the structure of this important chemical building block.

References

-

Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (n.d.). SciSpace. Retrieved from [Link]

-

Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (n.d.). ACS Publications. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Michigan State University. Retrieved from [Link]

-

Proton NMR Chemical Shifts. (n.d.). California State University Stanislaus. Retrieved from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]

-

Isoindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Recent Developments in Isoindole Chemistry. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

2-BENZYL-2,3-DIHYDRO-1H-ISOINDOLE. (n.d.). MOLBASE. Retrieved from [Link]

-

The chemistry of isoindole natural products. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Isoindole. (n.d.). Wikipedia. Retrieved from [Link]

-

2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. (n.d.). PubChem. Retrieved from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

20230818 Indole Synthesis SI. (n.d.). Retrieved from [Link]

-

Isoindole Derivatives: Propitious Anticancer Structural Motifs. (n.d.). PubMed. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022, November 29). National Institutes of Health. Retrieved from [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Fragmentation of benzyl acetate. (2025, November 21). Reddit. Retrieved from [Link]

-

2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoindole synthesis [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

"2-Benzyl-2,3-dihydro-1H-isoindole" physical and chemical properties

An In-depth Technical Guide to 2-Benzyl-2,3-dihydro-1H-isoindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Benzyl-2,3-dihydro-1H-isoindole (also known as N-Benzylisoindoline), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of the isoindoline scaffold, it serves as a crucial building block for more complex molecules, including those with potential therapeutic applications. This document delves into its core physicochemical properties, synthesis, characterization, and relevance in the field of drug discovery.

Molecular Identity and Structure

2-Benzyl-2,3-dihydro-1H-isoindole belongs to the isoindoline family, which is the reduced form of isoindole.[1][2] The structure consists of a central five-membered nitrogen-containing ring fused to a benzene ring, with a benzyl group attached to the nitrogen atom. This N-substitution is key to its properties and reactivity.

-

CAS Number: 35180-14-4[3]

-

Molecular Formula: C₁₅H₁₅N

-

Molecular Weight: 209.29 g/mol

Caption: Molecular Structure of 2-Benzyl-2,3-dihydro-1H-isoindole.

Physicochemical Properties

The physical properties of 2-Benzyl-2,3-dihydro-1H-isoindole are summarized below. Data on stability and reactivity is limited, suggesting it is stable under standard laboratory conditions but should be handled with standard precautions for organic amines.[4]

| Property | Value | Source |

| Boiling Point | 303.6 °C at 760 mmHg | [3] |

| Density | 1.113 g/cm³ | [3] |

| Flash Point | 125.3 °C | [3] |

| Exact Mass | 209.12000 u | [3] |

| H-Bond Acceptor Count | 1 | [3] |

| H-Bond Donor Count | 0 | [3] |

| Solubility | No data available | [4] |

| Chemical Stability | No data available | [4] |

Synthesis and Reaction Mechanism

An efficient and widely cited method for synthesizing N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α′-dibromo-o-xylene with a primary amine, in this case, benzylamine.[5]

Causality of Experimental Choice: This reaction is a classic example of a one-pot double N-alkylation leading to cyclization. Using sodium hydroxide as the base is cost-effective and sufficient to deprotonate the amine, facilitating its nucleophilic attack. 1,4-Dioxane is chosen as the solvent because it can effectively solvate both the organic starting materials and maintain the homogeneity of the reaction mixture with the aqueous base.[5] The reaction proceeds efficiently at room temperature, making it an accessible and green chemistry approach.[5]

Caption: Synthetic workflow for 2-Benzyl-2,3-dihydro-1H-isoindole.

Experimental Protocol: Synthesis[6]

-

Setup: To a 50 mL round-bottomed flask, add α,α′-dibromo-o-xylene (1.981 mmol) and benzylamine (1.981 mmol) to 5 mL of 1,4-dioxane.

-

Base Addition: Add sodium hydroxide (4.75 mmol) to the mixture at room temperature.

-

Reaction: Stir the mixture vigorously for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Confirming the structure of the synthesized compound is critical. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectral data for this exact compound is not publicly cataloged, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

-

Aromatic Protons (9H): Two sets of multiplets are expected between δ 7.0-7.4 ppm. One set corresponds to the four protons on the benzene ring of the isoindoline core, and the other to the five protons of the N-benzyl group. The signals would likely overlap, creating a complex multiplet.[6][7]

-

Benzylic Methylene Protons (2H): A sharp singlet is expected around δ 4.6 ppm, corresponding to the -CH₂- group connecting the nitrogen to the phenyl ring.[7]

-

Isoindoline Methylene Protons (4H): A singlet is expected for the two equivalent -CH₂- groups of the isoindoline ring.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: Multiple signals are expected in the δ 120-145 ppm range.

-

Benzylic Carbon: A signal for the benzylic -CH₂- carbon is expected around δ 65 ppm.

-

Isoindoline Methylene Carbons: A signal for the isoindoline -CH₂- carbons would likely appear in the δ 50-60 ppm range.[6]

Mass Spectrometry

-

Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ corresponding to the exact mass of 209.12000.[3]

Protocol: Acquiring ¹H NMR Data

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field instrument. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the structure.

Relevance in Drug Development and Medicinal Chemistry

The isoindole and isoindoline skeletons are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] While 2-Benzyl-2,3-dihydro-1H-isoindole itself is primarily a synthetic intermediate, its structural class is highly relevant.

Derivatives such as isoindoline-1,3-diones have been extensively investigated for a range of biological activities. Notably, they have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes directly implicated in the pathology of Alzheimer's disease.[8] The N-benzyl group is a common feature in these inhibitors, often interacting with key residues in the enzyme's active site.[8] Therefore, 2-Benzyl-2,3-dihydro-1H-isoindole represents a foundational scaffold upon which more complex and biologically active molecules can be built.

Sources

- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 2-Benzyl-2,3-dihydro-1H-isoindole: A Strategic Research Blueprint

An In-Depth Technical Guide for Researchers

Preamble: The Isoindoline Scaffold - A Privileged Structure in Modern Drug Discovery

The isoindoline core is a cornerstone heterocyclic compound that has garnered significant attention from medicinal chemists.[1][2] Its rigid, bicyclic framework serves as a versatile scaffold for a multitude of clinically successful drugs, targeting a wide array of indications from cancer and inflammation to hypertension and central nervous system disorders.[1][3] Marketed drugs such as the immunomodulator thalidomide and the antipsychotic lurasidone underscore the therapeutic importance of this structural motif.[4] The diverse biological activities reported for isoindoline derivatives—including antitumor, anti-inflammatory, and neuro-active properties—suggest that even simple substitutions on this core can yield potent and selective pharmacological agents.[1][4]

This guide focuses on a specific, yet foundational, member of this class: 2-Benzyl-2,3-dihydro-1H-isoindole . While extensive research exists for complex isoindoline derivatives, the precise mechanism of action for this parent compound is not well-documented in publicly available literature. This presents not a barrier, but an opportunity. This document provides a comprehensive, technically-grounded blueprint for researchers and drug development professionals to systematically investigate and elucidate its molecular mechanism(s) of action. We will proceed from broad, hypothesis-generating screening to deep mechanistic validation, providing the causal logic behind each experimental choice.

Phase 1: Hypothesis Generation and Broad-Spectrum Target Screening

Given the chemical simplicity of 2-Benzyl-2,3-dihydro-1H-isoindole, it is prudent to begin with a wide net. The known pharmacology of related isoindoline compounds allows us to formulate a rational set of potential target classes.

Potential Hypothesized Targets Based on Analog Pharmacology:

-

Central Nervous System (CNS) Receptors: Certain isoindoline esters have been designed as anticonvulsant candidates targeting GABA-A receptors through potential π-π stacking interactions.[2]

-

Heat Shock Protein 90 (Hsp90): Patent literature describes isoindoline structures as key intermediates in the synthesis of novel Hsp90 inhibitors, which are critical for stabilizing a host of oncogenic client proteins.[5][6]

-

Matrix Metalloproteinases (MMPs): More complex derivatives containing the isoindole-1,3-dione moiety have been developed as potent MMP inhibitors, a target class relevant in arthritis and cancer.[7][8]

-

Inflammatory Enzymes (e.g., COX): The broader isoindole class has demonstrated anti-inflammatory properties, suggesting potential interaction with key enzymes like cyclooxygenase (COX).[4]

The initial experimental phase is therefore designed to rapidly and cost-effectively screen our compound against these diverse target families to identify a primary biological interaction.

Experimental Workflow: Phase 1 Target Identification

The following workflow provides a parallel screening approach to efficiently test our primary hypotheses.

Caption: Phase 2 workflow to characterize an enzyme inhibitor hit.

Protocol 2.1: Enzyme Kinetics to Determine Mode of Inhibition

-

Trustworthiness: Simply having an IC50 value is insufficient. Understanding how the compound inhibits the enzyme (e.g., by competing with the substrate at the active site or by binding to an allosteric site) is critical for lead optimization and predicting in vivo effects. This protocol establishes a self-validating system by generating data that must conform to established kinetic models.

-

Step-by-Step Methodology:

-

Assay Setup: Use a fluorescence-based MMP-7 activity assay. This typically involves a fluorogenic peptide substrate that is cleaved by MMP-7, releasing a fluorescent group.

-

Varying Substrate Concentration: In a 96-well plate, set up reactions with a fixed, low concentration of recombinant human MMP-7 and varying concentrations of the fluorogenic substrate (e.g., from 0.2x Km to 10x Km). Run this series in the absence of the inhibitor (vehicle control).

-

Introducing the Inhibitor: Repeat the entire substrate titration series in the presence of 2-Benzyl-2,3-dihydro-1H-isoindole at several fixed concentrations (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

-

Kinetic Reading: Measure the rate of increase in fluorescence over time using a plate reader in kinetic mode. The initial velocity (V₀) of the reaction is calculated from the linear portion of the progress curve.

-

Data Analysis:

-

Plot V₀ versus substrate concentration [S] for each inhibitor concentration.

-

Transform the data into a Lineweaver-Burk plot (1/V₀ vs 1/[S]).

-

Interpretation:

-

Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive/Mixed Inhibition: Lines will be parallel or intersect in the left quadrant.

-

-

-

Hypothetical Data Summary: Phase 1 & 2

The following tables represent plausible data that could be generated from the experiments described above, guiding the research direction.

Table 1: Hypothetical Results from Phase 1 Target Screening

| Target/Assay | Result Type | Value | Interpretation |

| GABA-A Receptor | Ki | > 100 µM | No significant binding |

| Hsp90α (DSF) | ΔTm | +0.2 °C | No significant binding |

| MMP-7 (Enzymatic) | IC50 | 5.2 µM | Moderate, confirmed hit |

| MMP-1 (Enzymatic) | IC50 | 89 µM | Low activity |

| COX-2 (Enzymatic) | IC50 | > 100 µM | No significant inhibition |

Table 2: Hypothetical Results from Phase 2 MMP Selectivity Panel

| MMP Isoform | IC50 (µM) | Selectivity vs. MMP-7 |

| MMP-7 | 5.2 | - |

| MMP-13 | 8.7 | ~1.7-fold |

| MMP-2 | 45.1 | ~8.7-fold |

| MMP-9 | 63.8 | ~12.3-fold |

| MMP-1 | 89.0 | ~17.1-fold |

Phase 3: Elucidating Cellular Activity and Downstream Consequences

Confirming a molecular interaction is only part of the story. A successful drug candidate must engage its target in a complex cellular environment and elicit a desired biological response. Assuming our compound is a selective MMP-7/-13 inhibitor, this phase investigates its effect on cancer cell invasion, a process where these MMPs are known to play a role. [8]

Signaling Pathway: MMP-7 in Tumor Cell Invasion

MMP-7, secreted by cancer cells, degrades components of the extracellular matrix (ECM), such as collagen and fibronectin, which is a critical step for cell migration and invasion.

Caption: Hypothesized role of an MMP-7 inhibitor in blocking cell invasion.

Protocol 3.1: Transwell Invasion Assay (Boyden Chamber)

-

Authoritative Grounding: This assay is a widely accepted in vitro model for quantifying the invasive potential of cancer cells. It functionally measures the end-result of the pathway we hypothesize our compound is inhibiting.

-

Step-by-Step Methodology:

-

Chamber Preparation: Use 24-well plate inserts with an 8-µm pore size polycarbonate membrane. Coat the top of the membrane with a layer of Matrigel®, a basement membrane matrix that mimics the ECM.

-

Cell Seeding: Culture a relevant cancer cell line (e.g., a colorectal cancer line known to express MMP-7) and serum-starve them for 12-24 hours.

-

Assay Setup:

-

In the lower chamber, add complete media containing a chemoattractant (e.g., 10% Fetal Bovine Serum).

-

Resuspend the serum-starved cells in serum-free media. Add the cells to the upper chamber of the insert.

-

Treat the cells in the upper chamber with 2-Benzyl-2,3-dihydro-1H-isoindole at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO).

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator. During this time, invasive cells will degrade the Matrigel, migrate through the pores, and adhere to the bottom of the membrane.

-

Fixation & Staining:

-

Carefully remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the fixed cells with a crystal violet solution.

-

-

Quantification:

-

Wash the membrane and allow it to dry.

-

Take images of several random fields of view for each membrane using a microscope.

-

Count the number of stained, invaded cells per field. Alternatively, de-stain the membrane with a solubilizing solution and measure the absorbance with a plate reader.

-

-

Data Analysis: Calculate the percentage of invasion relative to the vehicle control for each concentration of the compound. Determine the IC50 for the inhibition of cell invasion.

-

Conclusion and Future Directions

This guide provides a rigorous, phased approach to de-orphanize the pharmacology of 2-Benzyl-2,3-dihydro-1H-isoindole. By starting with a broad, hypothesis-driven screen and progressively focusing on target validation, mode of action, and cellular function, researchers can build a comprehensive data package that clearly defines the compound's mechanism of action. Positive results, such as the confirmation of selective MMP inhibition that translates to a functional anti-invasive effect, would provide a strong rationale for further preclinical development, including lead optimization to improve potency and pharmacokinetic properties, and eventual in vivo efficacy studies in animal models of cancer or arthritis. The isoindoline scaffold remains a fertile ground for drug discovery, and a systematic investigation of its foundational structures is a critical step in unlocking its full therapeutic potential.

References

- Kumar, V., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Chemistry of Heterocyclic Compounds.

- Pharmaffiliates. (2024). A review on biological activity and synthetic methods of isoindole nucleus. Pharmaffiliates.

- Youssef, A. M. (2021). Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking. ACS Chemical Neuroscience.

- Govek, T. (2010). The chemistry of isoindole natural products. Natural Product Reports.

- ResearchGate. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate.

- PubChem. (n.d.). 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3... PubChem.

- Google Patents. (2008). WO2008044029A1 - Pharmaceutical combinations. Google Patents.

- Obrist, R., et al. (2017). Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor. Molecules.

- MDPI. (2017). Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor. MDPI.

- Google Patents. (2008). WO2008044041A1 - Pharmaceutical combinations. Google Patents.

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 5. WO2008044029A1 - Pharmaceutical combinations - Google Patents [patents.google.com]

- 6. WO2008044041A1 - Pharmaceutical combinations - Google Patents [patents.google.com]

- 7. Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Synthesis and Characterization of N-benzylisoindoline Derivatives: A Guide for the Modern Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Among its many variants, N-benzylisoindoline derivatives are of particular interest, forming the core of numerous biologically active compounds and serving as versatile synthetic intermediates. This guide provides a comprehensive overview of the principal synthetic methodologies for accessing this scaffold and the critical characterization techniques required to verify structure and purity. Designed for researchers and drug development professionals, this document blends theoretical principles with practical, field-proven protocols, emphasizing the rationale behind experimental choices to empower effective and efficient chemical synthesis.

The Strategic Importance of the N-benzylisoindoline Core

The N-benzylisoindoline motif is prevalent in a wide array of natural products and pharmacologically active molecules, demonstrating activities in oncology, antimicrobial therapy, and the treatment of neurodegenerative diseases.[1][2] The benzyl group not only imparts specific steric and electronic properties that can be crucial for biological activity but also serves as a useful protecting group that can be removed via hydrogenolysis to yield the parent isoindoline.[3] This dual role makes the N-benzylisoindoline a highly strategic target in synthetic campaigns. This guide will explore the most robust and versatile methods for its construction and subsequent characterization.

Synthetic Strategies for N-benzylisoindoline Derivatives

The construction of the N-benzylisoindoline core can be approached from several distinct synthetic avenues. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule.

Method 1: Reduction of N-benzylphthalimides

This is arguably the most direct and widely used method for synthesizing unsubstituted N-benzylisoindolines. The strategy involves two main stages: the formation of an N-benzylphthalimide precursor, followed by its complete reduction.

Causality: The N-benzylphthalimide is readily prepared from inexpensive starting materials: phthalic anhydride and benzylamine.[4] The subsequent reduction of the highly stable imide functionality requires a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), which can efficiently reduce both carbonyl groups to methylenes.[1]

Experimental Protocol: Two-Step Synthesis from Phthalic Anhydride

Step A: Synthesis of N-benzylphthalimide (2-benzylisoindoline-1,3-dione) [4]

-

To a round-bottom flask, add phthalic anhydride (1.0 eq) and glacial acetic acid.

-

Add benzylamine (1.0 eq) dropwise to the stirring suspension.

-

Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

-

Collect the crystalline product by vacuum filtration, wash with cold water or ethanol to remove residual acetic acid and unreacted starting materials.

-

Dry the product under vacuum. N-benzylphthalimide is typically obtained as a white crystalline solid with a melting point of 114-116 °C.[4]

Step B: Reduction to N-benzylisoindoline [1]

-

Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄) (approx. 2.0-2.5 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Substrate Addition: Dissolve the N-benzylphthalimide (1.0 eq) from Step A in anhydrous THF and add it dropwise to the stirring LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic.

-

Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

-

Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and for generating a granular precipitate that is easily filtered.

-

Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the pure N-benzylisoindoline.

Method 2: Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful method for constructing the isoindoline ring, often with good control over stereochemistry. A common approach involves the cyclization of ortho-substituted benzylamine derivatives.

Causality: These reactions capitalize on the proximity of reactive groups positioned on a benzene ring. For example, a base-promoted cascade reaction can facilitate the formation of the five-membered isoindoline ring from an appropriately substituted precursor.[1] This strategy is particularly useful for creating more complex and substituted isoindoline cores that are not easily accessible via the phthalimide reduction route.

Experimental Protocol: Base-Promoted Cascade Cyclization [1]

-

Dissolve the ortho-alkenyl benzylamine derivative (1.0 eq) in a suitable solvent like DMF or DMSO.

-

Add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) to the solution at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until TLC analysis indicates the consumption of the starting material.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude material via silica gel chromatography to obtain the desired substituted isoindoline.

Method 3: Reductive Amination

Reductive amination is a highly versatile and efficient method for forming C-N bonds. A "double reductive amination" approach can be used to construct the isoindoline ring from a suitable dicarbonyl compound.[5]

Causality: This one-pot reaction involves the formation of two imine (or iminium ion) intermediates from a 1,4-dicarbonyl compound and benzylamine, which are then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or picoline-borane.[5][6] The selectivity of the reducing agent is key; it must reduce the iminium ion much faster than the carbonyl groups of the starting material.

Experimental Protocol: Double Reductive Amination [5]

-

Dissolve the 1,4-dicarbonyl substrate (e.g., a phthalaldehyde derivative) (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as methanol or acetonitrile.

-

Add a mild acid catalyst, such as acetic acid, to facilitate iminium ion formation.

-

Add the reducing agent, sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise to the stirring solution at room temperature.

-

Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Quench the reaction by adding an aqueous solution of HCl to destroy excess reducing agent (perform in a fume hood).

-

Basify the mixture with aqueous NaOH and extract the product with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify by column chromatography.

Characterization of N-benzylisoindoline Derivatives

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.[7]

Key Diagnostic Signals for a Typical N-benzylisoindoline:

-

¹H NMR:

-

Benzylic Protons (N-CH₂-Ph): A characteristic singlet appearing around 3.8-4.8 ppm.[8] The exact shift depends on the solvent and other substituents.

-

Isoindoline Methylene Protons (Ar-CH₂-N): These often appear as a singlet or a set of multiplets, typically in the range of 4.0-4.5 ppm.

-

Aromatic Protons: Signals in the 7.0-7.8 ppm region corresponding to the protons on the isoindoline benzene ring and the N-benzyl group.

-

-

¹³C NMR:

-

Benzylic Carbon (N-CH₂-Ph): A signal around 55-60 ppm.

-

Isoindoline Methylene Carbons (Ar-CH₂-N): Signals typically in the 50-55 ppm range.

-

Aromatic Carbons: Multiple signals in the 120-145 ppm region.

-

Data Summary: Typical NMR Shifts

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₂ -Ph | ~4.8 (s) | ~55-60 |

| Ar-CH₂ -N | ~4.0-4.5 (s or m) | ~50-55 |

| Aromatic C-H | ~7.0-7.8 (m) | ~120-145 |

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified N-benzylisoindoline derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to make full structural assignments.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[9]

Expected Observations:

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak or a protonated molecule peak ([M+H]⁺ in ESI) corresponding to the calculated molecular weight of the target compound.[8]

-

Fragmentation Pattern: A common and diagnostic fragmentation pathway for N-benzylisoindolines is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91) from the benzyl group.[8] This is often a prominent peak in the spectrum.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including absolute stereochemistry.[10]

Insights from Crystallography:

-

Structural Confirmation: Provides the precise bond lengths, bond angles, and connectivity of all atoms in the molecule.[11]

-

Conformation: Reveals the three-dimensional arrangement of the molecule in the solid state. For N-benzylphthalimide precursors, the phenyl ring is typically found to be nearly orthogonal to the phthalimide plane.[12][13]

-

Intermolecular Interactions: Elucidates packing forces in the crystal lattice, such as hydrogen bonds and π-stacking.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. In the context of N-benzylisoindoline synthesis via phthalimide reduction, it is particularly effective for monitoring the reaction.

Key Vibrational Bands:

-

N-benzylphthalimide (Starting Material): Strong, characteristic C=O stretching bands for the cyclic imide around 1700-1790 cm⁻¹.[8]

-

N-benzylisoindoline (Product): The complete disappearance of the C=O bands is a key indicator of a successful reduction. The spectrum will be dominated by C-H and C-N stretching and bending vibrations.

Visualization of Workflow

The synthesis and characterization of N-benzylisoindoline derivatives follow a logical and systematic workflow, which can be visualized as follows:

Caption: General workflow for the synthesis and characterization of N-benzylisoindoline derivatives.

Conclusion

The synthesis of N-benzylisoindoline derivatives is a mature yet continually evolving field, offering multiple robust pathways to this valuable chemical scaffold. The classical reduction of N-benzylphthalimides remains a reliable and high-yielding route for simpler structures, while modern cyclization and reductive amination strategies provide access to more complex and functionally diverse analogues. A rigorous and multi-faceted characterization strategy, anchored by NMR spectroscopy and mass spectrometry, is non-negotiable for ensuring the structural integrity and purity of the final compounds. This guide has outlined the core principles and practical methodologies that will enable researchers to confidently synthesize and validate these important molecules for applications in drug discovery and beyond.

References

-

Cycloaddition reactions in the synthesis of isoindolines (microreview). (2018). ResearchGate. [Link]

-

Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Bastrakov, M. A., & Starosotnikov, A. M. (2017). CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW). Chemistry of Heterocyclic Compounds, 53(11). [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. (2018). MDPI. [Link]

-

Benzylation of 2-Benzylisoindoline-1,3-diones via Photoinduced Electron Transfer. (2006). Zeitschrift für Naturforschung B. [Link]

-

An EPR and NMR study of some tetramethylisoindolin-2-yloxyl free radicals. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

- Process for the preparation of 1,1,3,3-tetraalkylisoindoline starting from n-benzylphthalimide. (2007).

-

Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. (2022). Taylor & Francis Online. [Link]

-

XRD molecular structures of isoindoline 9 (left) and bicyclic diamine... (2021). ResearchGate. [Link]

-

Spectroscopic and analytical data for isoindolinone derivatives 1. Royal Society of Chemistry. [Link]

-

Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

2-Benzyl-5-methoxyisoindoline-1,3-dione. (2013). ResearchGate. [Link]

-

The chemistry of isoindole natural products. (2015). National Institutes of Health (NIH). [Link]

-

2-Benzyl-5-methoxyisoindoline-1,3-dione. (2013). National Institutes of Health (NIH). [Link]

-

Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2008). PubMed. [Link]

-

1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... (2020). ResearchGate. [Link]

-

Benzylphthalimide. PubChem. [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). National Institutes of Health (NIH). [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed. [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2016). Indian Academy of Sciences. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]

-

Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. (2013). PubMed. [Link]

-

Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. (2017). ResearchGate. [Link]

- Process for the preparation of N-benzylamines. (2002).

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). National Institutes of Health (NIH). [Link]

-

Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. (2005). PubMed. [Link]

-

N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, spectral characterization, conformational analysis and evaluation of biological activities. (2025). OUCI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20070015922A1 - Process for the preparation of 1,1,3,3-tetraalkylisoindoline starting from n-benzylphthalimide - Google Patents [patents.google.com]

- 4. N-BENZYLPHTHALIMIDE | 2142-01-0 [chemicalbook.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy N-Benzylphthalimide | 2142-01-0 | >98% [smolecule.com]

- 9. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the chemical structure of 2-benzyl-2,3-dihydro-1H-isoindole

An In-depth Technical Guide to the Structural Elucidation of 2-Benzyl-2,3-dihydro-1H-isoindole

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 2-benzyl-2,3-dihydro-1H-isoindole (also known as N-benzylisoindoline). The isoindole scaffold is a crucial structural motif found in numerous natural products and pharmacologically active compounds, making a profound understanding of its derivatives essential for researchers in medicinal chemistry and drug development.[1][2][3] This document moves beyond simple data reporting, focusing on the strategic integration of synthesis, purification, and advanced spectroscopic techniques. We will detail the causality behind experimental choices and demonstrate how a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, forms a self-validating system for unambiguous structure confirmation.

Introduction: The Significance of the Isoindoline Core

The isoindoline moiety, a reduced form of isoindole, consists of a benzene ring fused to a pyrrolidine ring.[3][4] Its derivatives are subjects of intense research due to their wide-ranging biological activities, including anti-inflammatory, antibacterial, and cholinesterase inhibition properties.[2] The specific target of this guide, 2-benzyl-2,3-dihydro-1H-isoindole, serves as a fundamental building block in the synthesis of more complex molecules. Its correct synthesis and unequivocal structural verification are paramount first steps in any research and development program that utilizes this scaffold. This guide provides the strategic rationale and detailed protocols necessary to achieve this with the highest degree of scientific integrity.

Synthesis and Purification: Establishing the Foundation

A robust and efficient synthesis is the logical starting point for any structural analysis. The target compound is commonly prepared via a nucleophilic substitution reaction.

Synthetic Strategy: The "Why"

The chosen method involves the direct N-alkylation of benzylamine with α,α′-dibromo-o-xylene. This is an efficient cyclization reaction. The use of a suitable base is critical to deprotonate the primary amine, enhancing its nucleophilicity to attack the electrophilic benzylic bromide. A subsequent intramolecular cyclization forms the isoindoline ring. The selection of 1,4-dioxane as the solvent and sodium hydroxide as the base has been shown to be highly effective, promoting the reaction efficiently at room temperature and often leading to excellent yields.[5]

Experimental Protocol: Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole

Materials:

-

α,α′-dibromo-o-xylene

-

Benzylamine

-

Sodium hydroxide (pellets or powder)

-

1,4-Dioxane (anhydrous)

-

Silica gel (100-200 mesh)

-

Standard laboratory glassware

Procedure:

-

In a 50 mL round-bottomed flask, dissolve α,α′-dibromo-o-xylene (1.0 eq) and benzylamine (1.0 eq) in 10 mL of 1,4-dioxane.

-

To this stirred solution, add powdered sodium hydroxide (2.4 eq) at room temperature.

-

Stir the reaction mixture vigorously for 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 2-benzyl-2,3-dihydro-1H-isoindole.

The Integrated Approach to Structural Verification

No single technique can provide the complete structural picture with absolute certainty. Our approach relies on the convergence of data from multiple orthogonal analytical methods. This workflow ensures that the identity and purity of the synthesized compound are established beyond doubt.

Caption: Integrated workflow for the structural elucidation of 2-benzyl-2,3-dihydro-1H-isoindole.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Caption: Structure and numbering scheme for 2-benzyl-2,3-dihydro-1H-isoindole.

Proton NMR provides a map of all hydrogen atoms in the structure. For 2-benzyl-2,3-dihydro-1H-isoindole, we expect three distinct non-aromatic signals and a complex multiplet for the aromatic protons.

-

Causality: The two sets of CH₂ protons in the isoindoline ring (C1 and C3) are chemically equivalent due to rapid conformational flexing at room temperature, appearing as a single sharp singlet. The benzylic CH₂ protons (C8) are in a different electronic environment and thus appear as a separate singlet. The nine aromatic protons (on the isoindoline and benzyl rings) will overlap in the typical aromatic region (7.0-7.5 ppm).

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C1-H ₂, C3-H ₂ | ~4.15 | s (singlet) | 4H |

| C8-H ₂ | ~3.90 | s (singlet) | 2H |

| Ar-H | ~7.20 - 7.40 | m (multiplet) | 9H |

Carbon NMR reveals the number of unique carbon environments.

-

Causality: Symmetry in the molecule results in fewer signals than the total number of carbons. The C1 and C3 carbons are equivalent, as are the pairs of aromatic carbons on the benzyl ring (C10/C14 and C11/C13).

Table 2: Expected ¹³C NMR Data (CDCl₃, 101 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1, C3 | ~57.5 |

| C8 | ~61.0 |

| C12 | ~127.0 |

| C11, C13 | ~128.5 |

| C10, C14 | ~129.0 |

| C4, C7 (Aromatic) | ~122.5 |

| C5, C6 (Aromatic) | ~127.2 |

| C9 (Quaternary) | ~139.0 |

| C3a, C7a (Quaternary) | ~140.5 |

While 1D NMR suggests the structure, 2D NMR provides definitive proof by showing correlations between atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would confirm, for example, that the proton signal at ~4.15 ppm corresponds to the carbon signal at ~57.5 ppm (C1/C3).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular puzzle. It shows correlations between protons and carbons separated by 2 or 3 bonds. The most critical correlations are those that link the distinct fragments of the molecule.

Caption: Key HMBC correlations confirming the connectivity of 2-benzyl-2,3-dihydro-1H-isoindole.

-

Trustworthiness through HMBC: The correlation between the benzylic protons (H8) and the isoindoline carbons (C1/C3) is unequivocal proof that the benzyl group is attached to the nitrogen atom. This single correlation bridges the two main structural components.

Mass Spectrometry (MS)

MS provides the molecular weight and offers structural clues through fragmentation patterns. For this molecule, High-Resolution Mass Spectrometry (HRMS) is preferred to confirm the elemental composition.

-

Molecular Formula: C₁₅H₁₅N

-

Exact Mass: 209.1204

-

Expected HRMS (ESI+) result for [M+H]⁺: 210.1283

Table 3: Key Mass Spectrometry Fragmentation Data

| m/z | Ion | Fragment Lost | Rationale |

|---|---|---|---|

| 209 | [M]⁺ | - | Molecular Ion |

| 118 | [M - C₇H₇]⁺ | Benzyl radical | Cleavage of the benzylic C-N bond |

| 91 | [C₇H₇]⁺ | C₈H₈N radical | Formation of the stable tropylium cation |

-